Cas no 91393-53-2 (Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate)

Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate is a cyclopropane derivative featuring a 2-chlorophenyl substituent and an ethyl ester functional group. This compound is of interest in synthetic organic chemistry due to its strained cyclopropane ring, which serves as a versatile intermediate in the preparation of more complex structures. The presence of the 2-chlorophenyl group enhances its reactivity in cross-coupling and cycloaddition reactions, while the ethyl ester moiety allows for further functionalization via hydrolysis or transesterification. Its well-defined stereochemistry and stability under standard conditions make it a valuable building block for pharmaceuticals, agrochemicals, and materials science applications. The compound is typically handled under inert conditions to preserve its integrity.
Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate structure
91393-53-2 structure
Product Name:Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
CAS No:91393-53-2
MF:C12H13ClO2
MW:224.683422803879
CID:1094550
PubChem ID:73554543
Update Time:2025-05-24

Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
    • Ethyl (1S,2S)-2-(2-Chlorophenyl)cyclopropanecarboxylate
    • MFCD32642317
    • 91393-53-2
    • SY266498
    • Ethyl2-(2-chlorophenyl)cyclopropanecarboxylate
    • SY266497
    • Ethyl (1R,2R)-2-(2-Chlorophenyl)cyclopropanecarboxylate
    • ETHYL 2-(2-CHLOROPHENYL)CYCLOPROPANE-1-CARBOXYLATE
    • MFCD32642316
    • Inchi: 1S/C12H13ClO2/c1-2-15-12(14)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,2,7H2,1H3
    • InChI Key: DIFVMMJVNZYZEJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1CC1C(=O)OCC

Computed Properties

  • Exact Mass: 224.0604073g/mol
  • Monoisotopic Mass: 224.0604073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3Ų

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Additional information on Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate

Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate: A Comprehensive Overview

Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate, with CAS No. 91393-53-2, is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring with a chlorophenyl group and an ethyl ester moiety. The cyclopropane ring imparts exceptional strain energy, making it a valuable component in various chemical reactions and applications. The chlorophenyl group further enhances the compound's reactivity and selectivity, while the ethyl ester moiety contributes to its solubility and stability.

Recent studies have highlighted the potential of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate in the development of novel agrochemicals and pharmaceuticals. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds with anti-inflammatory and antitumor properties. The compound's ability to undergo various transformations, such as ring-opening reactions and nucleophilic substitutions, has made it a valuable building block in organic synthesis.

The synthesis of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid. This is followed by esterification using ethanol to yield the final product. The reaction conditions are carefully optimized to ensure high yields and purity. Recent advancements in catalytic systems have further improved the efficiency of these reactions, making the compound more accessible for large-scale production.

One of the most intriguing aspects of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate is its physical and chemical properties. The compound exhibits a melting point of approximately 55°C and a boiling point of around 180°C under standard conditions. Its solubility in common organic solvents, such as dichloromethane and ethyl acetate, makes it suitable for various laboratory applications. The chlorophenyl group also contributes to its UV absorption properties, which are being investigated for potential applications in photovoltaic materials.

In terms of applications, Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate has found utility in the synthesis of heterocyclic compounds, which are widely used in drug discovery and agrochemical development. For example, researchers have successfully employed this compound as a key intermediate in the synthesis of pyrrole derivatives with potent antimicrobial activity. Additionally, its role as a precursor in the preparation of biodegradable polymers has been explored, offering new avenues for sustainable materials science.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate. Advanced quantum mechanical calculations have revealed that the cyclopropane ring's strained geometry significantly influences the compound's reactivity towards nucleophilic attack. This understanding has paved the way for more efficient reaction designs and selective transformations.

Moreover, the environmental impact of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate has been a topic of recent research. Studies have shown that under specific conditions, the compound can undergo biodegradation, reducing its persistence in natural ecosystems. This finding is particularly relevant for industries relying on this compound for agricultural or industrial applications.

In conclusion, Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate (CAS No. 91393-53-2) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, reactivity, and versatility make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing modern chemistry.

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